Superior Anticancer Potency of Valine-Triazole Conjugates
In a study of 1,2,3-triazole-amino acid conjugates, the valine-derived analog (compound 8c) demonstrated superior anticancer activity compared to its phenylalanine-derived counterpart (compound 8g). The valine-substituted triazole achieved markedly lower IC50 values across multiple cancer cell lines, establishing the critical role of the valine side chain in target engagement [1].
| Evidence Dimension | In vitro anticancer potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 12.3 ± 0.24 µM (A549), 15.6 ± 0.24 µM (DU145), 17.8 ± 0.20 µM (MDA-MB-231) |
| Comparator Or Baseline | Valine-substituted 1,2,3-triazole (8c) vs. Phenylalanine-substituted 1,2,3-triazole (8g) which showed only moderate activity and was inactive against HLF normal cells. |
| Quantified Difference | Compound 8c (valine) is ~2- to 3-fold more potent than compound 8g (phenylalanine) across the tested cell lines. |
| Conditions | Human lung cancer (A549), prostate cancer (DU145), and breast cancer (MDA-MB-231) cell lines. Doxorubicin as positive control. Cytotoxicity assessed via MTT assay. |
Why This Matters
This data directly links the valine-derived triazole scaffold to enhanced potency, supporting the procurement of this specific analog for anticancer SAR campaigns.
- [1] Mohini, Y., K. R. Kunduru, M. Harikrishna, M. S. L. Karuna, Y. Poornachandra, C. Chandrasekhar, P. Sudhakar. Synthesis of novel ricinoleic acid-based 1,2,3-triazoles and their anticancer activity. Indian Journal of Chemistry, 2025, 64(1), 54-67. View Source
